A Technical Guide to the Synthesis and Characterization of 2-(1-Pyrrolidinyl)cyclohexanol
A Technical Guide to the Synthesis and Characterization of 2-(1-Pyrrolidinyl)cyclohexanol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1-pyrrolidinyl)cyclohexanol, a valuable amino alcohol intermediate in organic synthesis. The primary synthetic route detailed is the nucleophilic ring-opening of cyclohexene oxide with pyrrolidine, a robust and efficient method. This document offers a step-by-step experimental protocol, an explanation of the underlying reaction mechanism, and a thorough guide to the structural elucidation of the product using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in organic chemistry, drug discovery, and materials science, providing the necessary details for reproducible synthesis and confident characterization.
Introduction
2-(1-Pyrrolidinyl)cyclohexanol is a vicinal amino alcohol, a class of organic compounds that serve as important building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The juxtaposition of the hydroxyl and amino functionalities on adjacent carbons provides a unique platform for further chemical modification and the introduction of complex molecular architectures.
The most direct and common synthetic pathway to this compound is the aminolysis of cyclohexene oxide, which involves the ring-opening of the epoxide by the secondary amine, pyrrolidine.[1] This reaction is generally regioselective, with the nucleophilic amine attacking one of the electrophilic carbons of the epoxide ring. Understanding the principles of this synthesis and the analytical methods to confirm the product's identity and purity is crucial for its effective use in research and development.
This guide provides a detailed, field-tested protocol for the synthesis and purification of 2-(1-pyrrolidinyl)cyclohexanol, followed by a comprehensive analysis of its expected spectroscopic data.
Synthesis of 2-(1-Pyrrolidinyl)cyclohexanol
Synthetic Strategy: Epoxide Ring-Opening
The chosen synthetic route is the nucleophilic ring-opening of cyclohexene oxide with pyrrolidine. This method is advantageous due to the high reactivity of the strained epoxide ring, the ready availability and relatively low cost of the starting materials, and the typically high yields and clean reaction profiles.[1][2] The reaction proceeds via an SN2 mechanism, where the nitrogen atom of pyrrolidine acts as the nucleophile.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of pyrrolidine at one of the carbon atoms of the epoxide ring. This attack occurs from the backside, leading to the opening of the three-membered ring and the formation of an alkoxide intermediate. In a subsequent step, a proton transfer, typically from a protic solvent or during aqueous workup, neutralizes the alkoxide to yield the final 2-(1-pyrrolidinyl)cyclohexanol product.
Caption: Reaction mechanism for the synthesis of 2-(1-pyrrolidinyl)cyclohexanol.
Detailed Experimental Protocol
Materials and Equipment:
-
Cyclohexene oxide (98%)
-
Pyrrolidine (99%)
-
Methanol (anhydrous)
-
Round-bottom flask (100 mL) with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Glassware for filtration
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Cyclohexene oxide is a flammable liquid and an irritant.
-
Pyrrolidine is a corrosive and flammable liquid with a strong odor.[3] Handle with care.
-
Cyclohexanol and its derivatives should be handled with care, assuming they are harmful if swallowed, in contact with skin, or inhaled.[4]
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexene oxide (5.0 g, 51 mmol).
-
Reagent Addition: In the fume hood, add pyrrolidine (4.3 g, 60 mmol, 1.2 equivalents) to the flask.
-
Solvent and Reflux: Add 25 mL of methanol to the reaction mixture. Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with stirring for 4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 DCM:Methanol).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in 50 mL of dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 25 mL of saturated NaHCO₃ solution and 25 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Characterization of 2-(1-Pyrrolidinyl)cyclohexanol
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following spectroscopic methods are standard for this purpose.
Overall Characterization Workflow
Caption: Workflow for the purification and characterization of the final product.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of 2-(1-pyrrolidinyl)cyclohexanol is expected to show distinct signals for the protons on the cyclohexyl and pyrrolidinyl rings.
-
-OH Proton: A broad singlet, typically in the range of 2.0-4.0 ppm, which is exchangeable with D₂O.
-
-CH-OH Proton: A multiplet around 3.4-3.6 ppm. This proton is adjacent to the hydroxyl group.[5]
-
-CH-N Proton: A multiplet, expected to be in a similar region to the -CH-OH proton, around 2.5-3.0 ppm.
-
Pyrrolidine Protons (-NCH₂-): Multiplets in the range of 2.4-2.8 ppm.
-
Cyclohexyl and Pyrrolidine Methylene Protons (-CH₂-): A complex series of overlapping multiplets in the aliphatic region, typically between 1.1-2.0 ppm.[6]
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) gives insight into the carbon skeleton of the molecule.
-
-C-OH Carbon: A signal in the range of 70-75 ppm.[7]
-
-C-N Carbon: A signal in the range of 60-65 ppm.
-
Pyrrolidine Carbons (-NCH₂-): Signals around 45-50 ppm.
-
Cyclohexyl and Pyrrolidine Methylene Carbons (-CH₂-): Several signals in the aliphatic region, typically between 20-40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[8]
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[9]
-
C-H Stretch (sp³): Medium to strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C-N Stretch: A medium absorption in the range of 1000-1250 cm⁻¹.
-
C-O Stretch: A medium to strong absorption in the range of 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The molecular weight of C₁₀H₁₉NO is 169.26 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 169.
-
Key Fragmentation: Expect to see fragmentation patterns corresponding to the loss of water (m/z = 151) and cleavage of the cyclohexyl and pyrrolidinyl rings. A prominent peak is often observed for the pyrrolidinyl fragment or the cyclohexyl ring after cleavage.
Data Summary
The expected analytical data for 2-(1-pyrrolidinyl)cyclohexanol is summarized below for quick reference.
| Technique | Feature | Expected Observation |
| ¹H NMR | -OH | Broad singlet, ~2.0-4.0 ppm |
| -CH-OH | Multiplet, ~3.4-3.6 ppm | |
| -CH-N | Multiplet, ~2.5-3.0 ppm | |
| -NCH₂- | Multiplets, ~2.4-2.8 ppm | |
| -CH₂- (ring) | Multiplets, ~1.1-2.0 ppm | |
| ¹³C NMR | -C-OH | ~70-75 ppm |
| -C-N | ~60-65 ppm | |
| -NCH₂- | ~45-50 ppm | |
| -CH₂- (ring) | ~20-40 ppm | |
| IR | O-H stretch | Strong, broad, 3200-3600 cm⁻¹ |
| C-H (sp³) stretch | Medium, 2850-2960 cm⁻¹ | |
| C-O stretch | Medium-Strong, 1050-1150 cm⁻¹ | |
| C-N stretch | Medium, 1000-1250 cm⁻¹ | |
| MS (EI) | Molecular Ion [M]⁺ | m/z = 169 |
| [M-H₂O]⁺ | m/z = 151 |
Conclusion
This guide has detailed a reliable and well-established method for the synthesis of 2-(1-pyrrolidinyl)cyclohexanol via the ring-opening of cyclohexene oxide. The provided protocol, coupled with the comprehensive characterization data, offers researchers a complete framework for producing and verifying this important chemical intermediate. Adherence to the described methodologies and safety precautions will ensure a successful and safe synthesis, yielding a product of sufficient purity for subsequent applications in research and development.
References
-
Dalton Transactions. (n.d.). Ring-opening polymerization of cyclohexene oxide using aluminum amine–phenolate complexes. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with various amines.... Retrieved from [Link]
-
MDPI. (n.d.). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Retrieved from [Link]
-
PubMed. (2024). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring-opening polymerization of cyclohexene oxide using aluminum amine-phenolate complexes. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Retrieved from [Link]
-
Ashland. (2016). Product Stewardship Summary - 2-Pyrrolidinone, 1-cyclohexyl-. Retrieved from [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 1-Pyrrolidino-1-cyclohexene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-cyclohexenone. Retrieved from [Link]
-
National Institutes of Health. (2022). Rapid gas–liquid reaction in flow. Continuous synthesis and production of cyclohexene oxide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. a.... Retrieved from [Link]
- Google Patents. (n.d.). US3050561A - Process for preparation of 2-cyclohexenone.
-
BMRB. (n.d.). bmse000431 Cyclohexanol. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-ethenyl-. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Pyrrolidone - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 2.2: Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)-. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanone, 2-(1-methylethylidene)-. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. Cyclohexanol(108-93-0) IR Spectrum [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. bmse000431 Cyclohexanol at BMRB [bmrb.io]
- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
